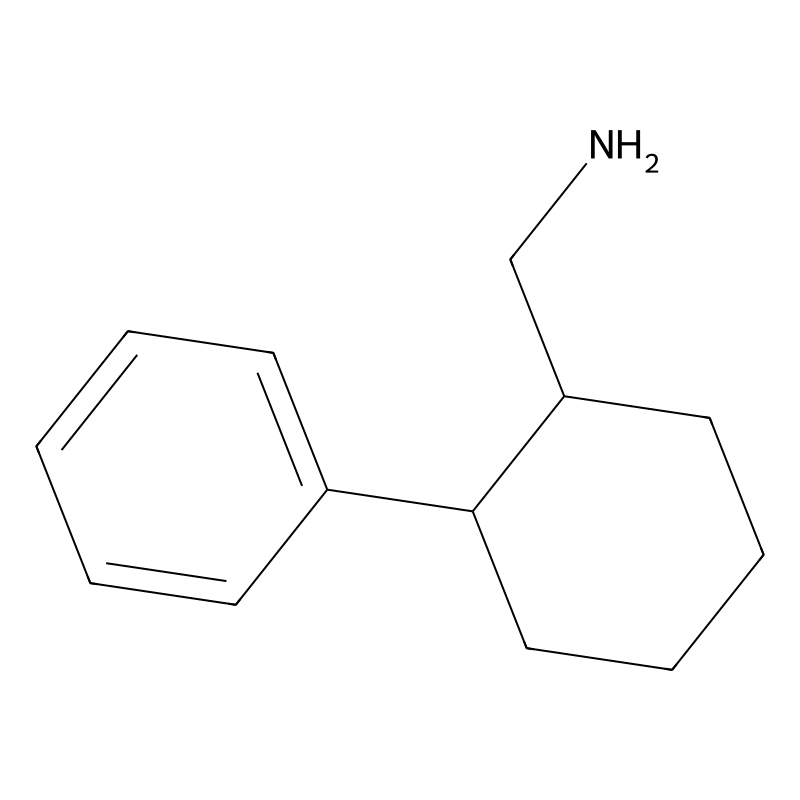

(2-Phenylcyclohexyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Phenylcyclohexyl)methanamine, also known as 1-(2-phenylcyclohexyl)methanamine, is an organic compound with the molecular formula . This compound features a cyclohexane ring substituted with a phenyl group and a methanamine functional group. Its structure contributes to its unique chemical properties, making it of interest in various fields of research, particularly in medicinal chemistry.

Organic Chemistry

The structure of (2-Phenylcyclohexyl)methanamine contains a cyclohexyl ring and a phenyl group linked to a central carbon atom. This structure falls under the class of organic amines, which are a diverse group of molecules with various applications in organic chemistry research PubChem: . Scientists may study (2-Phenylcyclohexyl)methanamine to understand its reactivity and potential uses in organic synthesis.

Material Science

Scientists may investigate how (2-Phenylcyclohexyl)methanamine interacts with other molecules to form new materials. The presence of the cyclohexyl ring and the amine group could influence these interactions. Material science research could involve studying (2-Phenylcyclohexyl)methanamine for its potential uses in catalysis or the development of new materials with specific properties.

- Alkylation: The amine group can react with alkyl halides to form secondary or tertiary amines.

- Acylation: Reaction with acyl chlorides or anhydrides can yield amides.

- Hydrogenation: The phenyl group may participate in hydrogenation reactions under certain conditions, affecting the compound's properties.

Research indicates that (2-Phenylcyclohexyl)methanamine exhibits notable biological activities. It has been studied for its potential as a serotonin, norepinephrine, and dopamine reuptake inhibitor, suggesting its possible applications in treating mood disorders and other psychiatric conditions . Additionally, its structural analogs have been investigated for analgesic and anesthetic properties.

The synthesis of (2-Phenylcyclohexyl)methanamine typically involves the following methods:

- Starting Materials: The synthesis often begins with cyclohexylamine and benzyl chloride or phenylacetaldehyde.

- Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dichloromethane.

- Isolation: Post-reaction, the product is purified through techniques like recrystallization or column chromatography.

A common synthetic route can be summarized as follows:

text1. Combine cyclohexylamine with benzyl chloride in an appropriate solvent.2. Heat the mixture under reflux for several hours.3. Allow the mixture to cool, then extract the product using an organic solvent.4. Purify the crude product through recrystallization.

(2-Phenylcyclohexyl)methanamine has several applications:

- Pharmaceuticals: It is investigated for use in antidepressants and analgesics due to its activity on neurotransmitter systems.

- Chemical Intermediates: This compound serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.

Studies on (2-Phenylcyclohexyl)methanamine have focused on its interactions with neurotransmitter systems in the brain. Research indicates that it may influence dopamine and serotonin pathways, which are crucial for mood regulation and pain perception . Further interaction studies are necessary to delineate its precise mechanisms of action and potential side effects.

Several compounds share structural similarities with (2-Phenylcyclohexyl)methanamine, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phencyclidine | Piperidine derivative | Known for dissociative anesthetic properties |

| (1-Phenylcyclohexyl)methanamine | Structural isomer | Exhibits different pharmacological profiles |

| Benzylamine | Simple aromatic amine | Lacks the cyclohexane structure |

| 1-(1-Phenylethyl)cyclohexanol | Alcohol derivative | Displays different biological activities |

(2-Phenylcyclohexyl)methanamine is unique due to its specific combination of cyclohexane and phenyl groups, which influences its biological activity and chemical reactivity compared to these similar compounds.